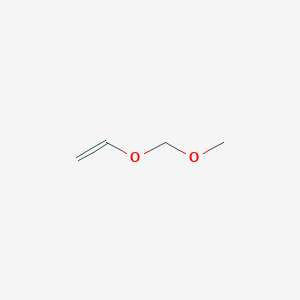
Cadmium, bis(trimethylsilyl)methyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cadmium, bis(trimethylsilyl)methyl)- is an organometallic compound with the molecular formula C₈H₂₂CdSi₂. This compound is characterized by the presence of cadmium bonded to two trimethylsilyl groups and a methyl group. It is primarily used in various chemical reactions and has applications in scientific research due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of cadmium, bis(trimethylsilyl)methyl)- typically involves the reaction of cadmium chloride with lithium bis(trimethylsilyl)methyl in an inert atmosphere. The reaction is carried out in a non-polar solvent such as hexane or toluene. The general reaction is as follows:
CdCl2+2LiCH2SiMe3→Cd(CH2SiMe3)2+2LiCl
The reaction is usually performed at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods: Industrial production methods for cadmium, bis(trimethylsilyl)methyl)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to maintain product purity and yield.
化学反应分析
Types of Reactions: Cadmium, bis(trimethylsilyl)methyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cadmium oxide and other by-products.
Substitution: It can participate in substitution reactions where the trimethylsilyl groups are replaced by other functional groups.
Reduction: The compound can be reduced under specific conditions to yield cadmium metal and other products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Substitution: Reagents such as halogens or other organometallic compounds are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Oxidation: Cadmium oxide and trimethylsilanol.
Substitution: Various organocadmium compounds.
Reduction: Cadmium metal and trimethylsilane.
科学研究应用
Cadmium, bis(trimethylsilyl)methyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organocadmium compounds.
Biology: The compound is studied for its potential effects on biological systems, particularly in understanding cadmium toxicity.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the production of semiconductors and other electronic materials due to its unique electronic properties.
作用机制
The mechanism by which cadmium, bis(trimethylsilyl)methyl)- exerts its effects involves the interaction of the cadmium ion with various molecular targets. Cadmium can bind to proteins and enzymes, disrupting their normal function. It can also generate reactive oxygen species, leading to oxidative stress and cellular damage. The pathways involved include the activation of stress response proteins and the inhibition of DNA repair mechanisms.
相似化合物的比较
- Cadmium, bis(trimethylsilyl)amide
- Lithium bis(trimethylsilyl)amide
- Sodium bis(trimethylsilyl)amide
Comparison: Cadmium, bis(trimethylsilyl)methyl)- is unique due to the presence of the cadmium ion, which imparts distinct chemical and physical properties compared to other bis(trimethylsilyl) compounds. Its reactivity and applications differ significantly from those of lithium and sodium analogs, making it valuable in specific research and industrial contexts.
属性
CAS 编号 |
63835-91-6 |
|---|---|
分子式 |
C8H22CdSi2 |
分子量 |
286.84 g/mol |
IUPAC 名称 |
cadmium(2+);methanidyl(trimethyl)silane |
InChI |
InChI=1S/2C4H11Si.Cd/c2*1-5(2,3)4;/h2*1H2,2-4H3;/q2*-1;+2 |
InChI 键 |
MTUYBLCSWNVJRF-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)[CH2-].C[Si](C)(C)[CH2-].[Cd+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{2-[2,3-Bis(chloromethyl)anilino]phenyl}acetic acid](/img/structure/B14491637.png)
![2-hydroxypropane-1,2,3-tricarboxylic acid;1-(2'-methoxyspiro[1,3-dioxolane-2,11'-6H-benzo[c][1]benzoxepine]-4-yl)-N,N-dimethylmethanamine](/img/structure/B14491641.png)


![Methyl 7-nitro-6-[(2-nitroethyl)sulfanyl]heptanoate](/img/structure/B14491655.png)
![4,5-Dichloro-2-[(4-fluorophenyl)methylidene]cyclopent-4-ene-1,3-dione](/img/structure/B14491663.png)
![3-Carbamoyl-1-[(oxiran-2-yl)methyl]pyridin-1-ium chloride](/img/structure/B14491666.png)
![L-Tyrosylglycylglycyl-N-[3-(methylsulfanyl)propyl]-L-phenylalaninamide](/img/structure/B14491674.png)


![2-[(Pyridin-2-ylmethyl)amino]ethanethiol](/img/structure/B14491687.png)
![1,1'-[Methylenebis(oxy)]bis(3,4-dimethylbenzene)](/img/structure/B14491690.png)

